molecular formula C6H2Cl2N2O4 B099474 1,4-Dichloro-2,5-dinitrobenzene CAS No. 17488-25-4

1,4-Dichloro-2,5-dinitrobenzene

Cat. No. B099474
CAS RN: 17488-25-4
M. Wt: 236.99 g/mol
InChI Key: QONKIWFMDAVKEU-UHFFFAOYSA-N
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Description

1,4-Dichloro-2,5-dinitrobenzene is a chemical compound with the molecular formula C6H2Cl2N2O4 . It has an average mass of 236.997 Da and a monoisotopic mass of 235.939163 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2,5-dinitrobenzene consists of 6 carbon atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms . It has a density of 1.7±0.1 g/cm3 and a molar volume of 137.0±3.0 cm3 .


Physical And Chemical Properties Analysis

1,4-Dichloro-2,5-dinitrobenzene has a melting point of 119 °C and a boiling point of 304 °C . It has a density of 1.729±0.06 g/cm3 . The compound also has a flash point of 156.9±26.5 °C and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Dipole Moments and Molecular Configurations

1,4-Dinitrobenzene has been studied for its dipole moments and Molar Kerr constants, providing insights into the molecular configurations of these compounds. The findings suggest that in 1,4-dinitrobenzene, the nitro-groups maintain a planar configuration with the benzene ring, indicating potential applications in understanding molecular stereochemistry and complex formation (Calderbank, Fèvre, & Ritchie, 1968).

Reactions with Amines

Research on 1,2-dichloro-4,5-dinitrobenzene, a related compound, shows its reactions with primary and secondary amines. This has implications for chemical synthesis and the development of new compounds, with potential applications in various fields of organic chemistry (Menezes et al., 2007).

Electrochemical Behavior

Studies on the electrochemical behavior of 1,4-dinitrobenzene reveal insights into its reduction processes. This information is crucial for applications in electrochemistry and materials science, particularly in the development of electrochemical sensors and devices (Tian & Jin, 2011).

Solvate Structures

Research on solvate structures, such as the structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane, is significant for understanding the molecular interactions and hydrogen bonding in these compounds. This has implications for the design of new materials and pharmaceuticals (Barnett et al., 2006).

Synthesis of Hindered Diphenyl Ethers

The synthesis of diphenyl ethers from 1,4-dinitrobenzene explores the radical nature of the reaction mechanism. This research can aid in the development of novel organic synthesis methods and the production of specialty chemicals (Sammes, Thetford, & Voyle, 1988).

Safety and Hazards

The safety data sheet for 1,4-Dichloro-2,5-dinitrobenzene indicates that it is fatal if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,4-dichloro-2,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONKIWFMDAVKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571159
Record name 1,4-Dichloro-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17488-25-4
Record name 1,4-Dichloro-2,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17488-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,4-dichloro-2,5-dinitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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